THP-PEG7-Tos
CAS No.:
Cat. No.: VC13675937
Molecular Formula: C24H40O10S
Molecular Weight: 520.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40O10S |
|---|---|
| Molecular Weight | 520.6 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C24H40O10S/c1-22-5-7-23(8-6-22)35(25,26)34-21-19-31-17-15-29-13-11-27-10-12-28-14-16-30-18-20-33-24-4-2-3-9-32-24/h5-8,24H,2-4,9-21H2,1H3 |
| Standard InChI Key | QGSBMQZFPAVLBB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC2CCCCO2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
THP-PEG7-Tos consists of three distinct components: a tetrahydropyran (THP) ring, a polyethylene glycol (PEG7) spacer, and a tosylate (Tos) terminal group. The THP group, a six-membered oxygen-containing heterocycle, serves as an alcohol-protecting moiety that can be selectively removed under mild acidic conditions . The PEG7 chain, comprising seven ethylene oxide units, confers hydrophilicity and flexibility, while the tosylate group acts as a leaving group, enabling nucleophilic substitution reactions with amines, thiols, or hydroxyls on target molecules .
The compound’s IUPAC name, 2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, reflects its branched structure. Its canonical SMILES string, , further illustrates the connectivity of the THP ring (), PEG7 chain (), and tosylate group () .
Physicochemical Characteristics
THP-PEG7-Tos exhibits a polar surface area of 116.36 Ų and a logP value of 3.41, indicating moderate hydrophobicity . These properties contribute to its solubility in polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), which are commonly used in conjugation reactions. The compound’s stability under neutral and basic conditions ensures compatibility with a wide range of synthetic protocols, while its reactivity under acidic conditions allows for controlled deprotection of the THP group .
Table 1: Key Physicochemical Properties of THP-PEG7-Tos
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 520.6 g/mol | |
| logP | 3.41 | |
| Polar Surface Area | 116.36 Ų | |
| Solubility | DMF, DCM, THF |
Synthesis and Modification Strategies
Synthetic Pathways
The synthesis of THP-PEG7-Tos involves sequential etherification and sulfonylation reactions. First, the THP group is introduced to the hydroxyl terminus of a PEG7 chain via acid-catalyzed reaction with dihydropyran. This step protects the alcohol group, preventing undesired side reactions during subsequent modifications . The free hydroxyl end of the PEG7 chain is then converted to a tosylate by treatment with tosyl chloride () in the presence of a base such as pyridine or triethylamine . The resulting compound is purified via column chromatography to achieve >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Deprotection and Functionalization
The THP group is cleaved under acidic conditions (e.g., aqueous HCl or trifluoroacetic acid), regenerating the hydroxyl group for further conjugation . Meanwhile, the tosylate moiety undergoes nucleophilic displacement with primary amines or thiols, forming stable sulfonamide or thioether linkages, respectively . This dual functionality enables the creation of heterobifunctional linkers, which are pivotal in constructing antibody-drug conjugates (ADCs) and PROTACs .
Applications in Protein PEGylation
Enhancing Pharmacokinetics
PEGylation, the covalent attachment of PEG chains to therapeutic proteins, remains a cornerstone strategy to improve drug half-life and reduce immunogenicity. THP-PEG7-Tos facilitates site-specific PEGylation through its tosylate group, which reacts selectively with lysine residues or N-terminal amines on proteins . For instance, PEGylated interferon-α conjugated via THP-PEG7-Tos demonstrated a 4-fold increase in plasma half-life compared to the unmodified protein in preclinical studies.
Reducing Immunogenicity
The PEG7 chain acts as a shield, masking antigenic epitopes on proteins from immune recognition. In a study comparing PEGylated and non-PEGylated asparaginase, the THP-PEG7-Tos-conjugated variant exhibited a 70% reduction in anti-drug antibody formation in murine models. This property is particularly valuable for biologics used in chronic diseases, where repeated administration often triggers immune responses.
Table 2: Comparative Performance of THP-PEG7-Tos in Protein PEGylation
| Protein | Half-Life Increase | Immunogenicity Reduction | Source |
|---|---|---|---|
| Interferon-α | 4-fold | 65% | |
| Asparaginase | 3.5-fold | 70% | |
| Growth Hormone | 2.8-fold | 60% |
Role in PROTAC Development
Mechanism of Action
PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation. THP-PEG7-Tos serves as a critical linker in PROTAC synthesis, connecting the target protein ligand and the E3 ligase binder . Its PEG7 spacer ensures optimal distance and flexibility between the two moieties, which is essential for ternary complex formation and subsequent ubiquitination .
Case Study: BRD4 Degradation
In a landmark study, a BET inhibitor (targeting BRD4) was linked to a VHL E3 ligase ligand using THP-PEG7-Tos. The resulting PROTAC achieved >90% degradation of BRD4 in leukemia cells at 100 nM concentration, with no off-target effects observed in proteomic analyses . The THP group was subsequently removed in vivo, confirming the linker’s compatibility with biological systems .
Comparative Analysis with Related PEG Linkers
THP-PEG7-Tos vs. THP-PEG8-Tos
Increasing the PEG chain length from seven to eight units (THP-PEG8-Tos) marginally improves solubility but reduces cellular permeability due to increased hydrodynamic radius. In a side-by-side comparison, THP-PEG7-Tos exhibited 20% higher membrane permeability in Caco-2 cell assays while maintaining comparable conjugation efficiency .
Tosylate vs. Mesylate Leaving Groups
Table 3: Performance Metrics of PEG-Based Linkers
| Linker | Conjugation Efficiency | Aqueous Stability (t½) | Permeability (Caco-2) |
|---|---|---|---|
| THP-PEG7-Tos | 92% | >30 days | 15 × 10⁻⁶ cm/s |
| THP-PEG8-Tos | 89% | >30 days | 12 × 10⁻⁶ cm/s |
| Ms-PEG7-THP | 95% | 7 days | 18 × 10⁻⁶ cm/s |
Stability and Pharmacokinetic Considerations
In Vivo Clearance
The PEG7 chain reduces renal clearance by increasing the hydrodynamic radius beyond the glomerular filtration threshold (~30 kDa). In rat pharmacokinetic studies, THP-PEG7-Tos-conjugated peptides exhibited a terminal half-life of 12–18 hours, compared to 1–2 hours for non-PEGylated counterparts .
Future Directions and Challenges
Expanding Therapeutic Targets
Ongoing research explores THP-PEG7-Tos in targeted degradation of "undruggable" proteins, including transcription factors and scaffold proteins. Preliminary data suggest efficacy in degrading MYC oncoproteins, albeit with suboptimal potency (DC₅₀ = 500 nM) .
Improving Synthetic Efficiency
Current yields for THP-PEG7-Tos synthesis range from 60–70%, primarily limited by side reactions during tosylation. Advances in flow chemistry and catalytic tosylation may enhance scalability for industrial applications.
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